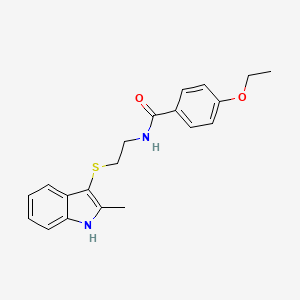

4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzamide group, which is often found in various drugs due to its bioactive properties .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

4-ethoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide serves as a precursor in the synthesis of various heterocyclic compounds. Research has explored its utility in generating novel chemical structures with potential pharmacological activities. For example, it has been involved in the synthesis of benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines with anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 inhibition, showcasing their potential in creating new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Neuroleptic Agents

In the realm of neuroleptics, derivatives of this compound have been synthesized to evaluate their potential as neuroleptic drugs. Studies have shown that certain benzamides exhibit potent inhibitory effects on apomorphine-induced behaviors in rats, indicating a correlation between structure and neuroleptic activity. This research provides insights into the design of novel compounds for the treatment of psychiatric disorders, highlighting the compound's role in the development of potent drugs with fewer side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Antimicrobial Applications

The chemical structure of this compound has been manipulated to create derivatives with antimicrobial properties. Research into acylthiourea derivatives demonstrates their effectiveness against various bacterial and fungal strains at low concentrations. This activity is attributed to the structural features of the thiourea moiety and its substituents, providing a basis for the development of new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Alzheimer's Disease Treatment

Compounds related to this compound have shown promise in Alzheimer's disease treatment. Specifically, 5-aroylindolyl-substituted hydroxamic acids demonstrate potent HDAC6 inhibitory selectivity, reducing tau protein phosphorylation and aggregation. These compounds offer neuroprotective activity and improve learning and memory impairments in animal models, suggesting potential as Alzheimer's disease therapeutics (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been shown to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .

Action Environment

It is known that environmental factors can significantly influence the action of many drugs, including factors such as ph, temperature, and the presence of other substances .

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-24-16-10-8-15(9-11-16)20(23)21-12-13-25-19-14(2)22-18-7-5-4-6-17(18)19/h4-11,22H,3,12-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBLIZFCFRVBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)

![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2887196.png)

![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2887198.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2887199.png)

![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2887203.png)

![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2887205.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2887214.png)